
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an ethylsulfonyl group, a tetrahydroquinoline group, a methylisoxazole group, and a carboxamide group . These groups could potentially contribute to the compound’s reactivity and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions. For example, sulfonyl groups can be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The tetrahydroquinoline and methylisoxazole rings likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group is often involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like sulfonyl and carboxamide could impact the compound’s solubility .Scientific Research Applications
Synthesis and Biological Activity Exploration
Research has been dedicated to synthesizing and evaluating the biological activities of compounds with structural elements akin to "N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide". Studies such as those by Suen et al. (2006) on sulfamoyl-4-oxoquinoline-3-carboxamides showcase the pursuit of novel agents capable of modulating cellular processes, potentially for therapeutic applications, particularly for conditions like cystic fibrosis. This work emphasizes the design of molecules that correct defective chloride channel gating, a crucial aspect in cystic fibrosis therapy (Suen, Y. F., Robins, L. I., Yang, B., Verkman, A., Nantz, M., & Kurth, M., 2006).
Additionally, Liu et al. (2015) developed 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating potent histone deacetylase (HDAC) inhibitory activity. These compounds, characterized by their sulfonyl and tetrahydroquinoline groups, were explored for their ability to suppress the growth of prostate cancer cells, highlighting the therapeutic potential of structurally related molecules in oncology (Liu, Y.-M., Lee, H.-Y., Chen, C.-H., Lee, C.-H., Wang, L.-T., Pan, S., Lai, M.-J., Yeh, T., & Liou, J., 2015).
Synthetic Methodologies and Chemical Characterization
Research into the synthesis of complex molecules often leads to the development of innovative methodologies that can be applied across various fields of chemistry and pharmacology. For instance, Khaligh's work on the one-pot synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate highlights advancements in catalysis and green chemistry. This research not only provides insights into efficient synthetic routes but also contributes to the broader understanding of sustainable chemical practices (Khaligh, N. G., 2014).
Potential for Drug Development
The exploration of compounds with structural similarities or related functional groups often leads to the identification of novel drug candidates. The work by Zmijewski et al. (2006) on the application of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator exemplifies the intersection of synthetic chemistry and drug metabolism. Such studies are pivotal in drug development, offering a pathway from molecular synthesis to clinical application, thereby enhancing our arsenal against various diseases (Zmijewski, M., Gillespie, T., Jackson, D., Schmidt, D., Yi, P., & Kulanthaivel, P., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-24(21,22)19-8-4-5-12-9-13(6-7-15(12)19)18-16(20)14-10-17-23-11(14)2/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUYHUVWFGUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

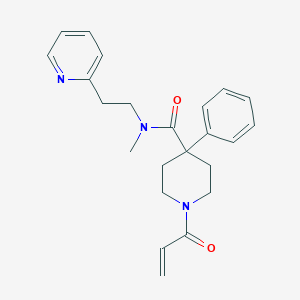
![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)
![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)
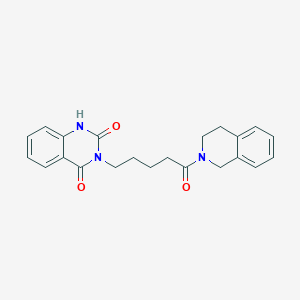
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea](/img/structure/B2477076.png)
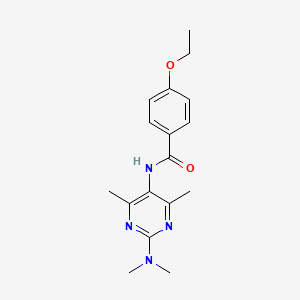
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)
![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)
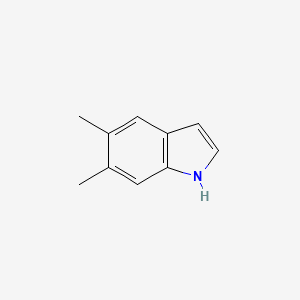
![2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2477084.png)
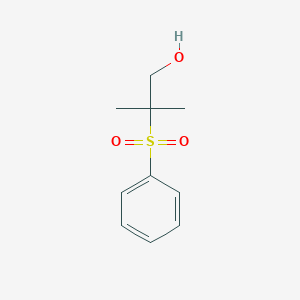
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)